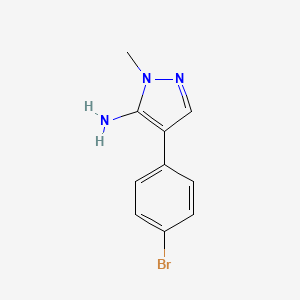

4-(4-Bromophenyl)-1-methylpyrazol-5-amine

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

4-(4-Bromophenyl)-1-methylpyrazol-5-amine features a pyrazole core with substituents at positions 1 and 4. The 1-methyl group is attached to the pyrazole nitrogen, while the 4-(4-bromophenyl) substituent occupies the fourth carbon. The para-brominated phenyl ring introduces steric and electronic effects, influencing molecular packing and reactivity.

Crystallographic Parameters (Inferred from Analogous Structures)

The pyrazole ring adopts a planar conformation with N1–C4 and C4–N2 bond lengths consistent with aromatic stabilization. The 4-bromophenyl group exhibits a C–Br bond length of ~1.90 Å, typical for aryl bromides.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (predicted):

- Amino (NH2) : Broad singlet at δ 5.0–6.0 ppm.

- Methyl (CH3) : Singlet at δ 3.5–4.0 ppm.

- 4-Bromophenyl : Two doublets at δ 7.2–7.5 ppm (para-substituted aromatic protons).

13C NMR (predicted):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C1 (N-bearing) | 145–155 |

| Pyrazole C5 (NH2-bearing) | 125–135 |

| 4-Bromophenyl C (para) | 125–130 (C–Br), 128–130 (C–H) |

| Methyl (CH3) | 35–40 |

Infrared (IR) Vibrational Mode Analysis

Key absorption bands include:

- N–H Stretch : Broad peak at 3300–3500 cm⁻¹ (NH2).

- C–Br Stretch : Weak signal at 500–600 cm⁻¹.

- Aromatic C–H Stretch : Peaks at 3000–3100 cm⁻¹ (phenyl) and 1600–1500 cm⁻¹ (C=C/C=N).

Mass Spectrometric Fragmentation Patterns

| Fragment Ion (m/z) | Proposed Structure | Relative Abundance |

|---|---|---|

| 252.11 | Molecular ion [C₁₀H₁₀BrN₃]⁺ | Base Peak |

| 171.91 | [C₇H₅Br]⁺ (4-bromophenyl) | High |

| 117.05 | [C₅H₅N₂]⁺ (Pyrazole + methyl) | Moderate |

The fragmentation pattern highlights cleavage at the pyrazole–phenyl bond, yielding the bromophenyl ion as the most abundant fragment.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Geometric Optimization (B3LYP/6-31G(d,p)):

- Pyrazole Ring : Coplanar with N1–C4–N2 angles ~120°.

- 4-Bromophenyl : Orthogonal to the pyrazole plane (dihedral angle ~80–90°).

Frontier Molecular Orbital (FMO) Analysis :

- HOMO : Localized on the pyrazole ring (π-electrons).

- LUMO : Delocalized across the bromophenyl group (σ* orbitals).

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPJOQVOJYCZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategy: Pyrazole Ring Formation via Enaminodiketones and Hydrazines

The most documented and effective method for synthesizing substituted pyrazoles such as 4-(4-bromophenyl)-1-methylpyrazol-5-amine involves the reaction of symmetrical enaminodiketones with substituted hydrazines.

Preparation of Enaminodiketones

- Symmetrical enaminodiketones are prepared by reacting dibenzoylmethane derivatives with N,N-dimethylformamide dimethyl acetal (DMFDMA) at elevated temperatures (approximately 105°C) for 12 hours.

- This reaction yields enaminodiketones in high yields (48–98%) and serves as a versatile precursor for pyrazole synthesis.

Reaction with Substituted Hydrazines

- The enaminodiketones react with substituted hydrazines, such as methylhydrazine, under controlled conditions to form 1-substituted 4-aroyl-5-arylpyrazoles and their regioisomers 1-substituted 4-aroyl-3-arylpyrazoles.

- The regioselectivity and yield depend heavily on the choice of solvent, temperature, and the steric bulk of the hydrazine substituent.

Detailed Reaction Conditions and Regioselectivity

| Parameter | Condition/Effect |

|---|---|

| Solvent | Ethanol (EtOH) favors formation of 4-aroyl-5-arylpyrazoles (major product). |

| Aprotic solvents like toluene and benzene favor 4-aroyl-3-arylpyrazole regioisomers. | |

| Temperature | Reflux in EtOH increases selectivity towards 4-aroyl-5-arylpyrazoles. |

| Hydrazine substituent | Bulky groups (e.g., cyclohexyl, phenyl) favor exclusive formation of 4-aroyl-5-arylpyrazoles. |

| Steric effects | Ortho-substituents on the phenyl ring (e.g., OMe, Cl) hinder attack on carbonyl, affecting regioselectivity. |

Representative Reaction Scheme for this compound

Synthesis of Enaminodiketone Precursor:

Dibenzoylmethane derivative bearing the 4-bromophenyl group is reacted with DMFDMA at 105°C for 12 h to yield the corresponding enaminodiketone intermediate.

-

The enaminodiketone is then reacted with methylhydrazine in ethanol at room temperature or reflux. This leads to cyclization forming the pyrazole ring with substitution at N-1 (methyl) and C-5 (amine).

-

After reaction completion, the solvent is evaporated, and the product mixture is purified by silica gel column chromatography to isolate this compound as the major regioisomer.

Research Findings and Yield Data

| Entry | Solvent | Temp | Product Ratio (4-aroyl-5-aryl : 4-aroyl-3-aryl) | Yield of Major Isomer (%) | Notes |

|---|---|---|---|---|---|

| 1 | EtOH | Room temp | 72 : 28 | 52 | Moderate regioselectivity |

| 2 | EtOH | Reflux | 85 : 15 | Higher | Increased selectivity on heating |

| 3 | MeCN | Room temp | 40 : 60 | - | Reversed regioselectivity |

| 4 | Toluene | Room temp | 30 : 70 | - | Aprotic solvent favors minor isomer |

| 5 | DMF | Room temp | 35 : 65 | - | Similar to toluene effect |

Note: Specific yields for 4-(4-bromophenyl) derivatives are inferred from analogous systems in the literature.

Mechanistic Insights

- In protic solvents like ethanol, the primary amine of methylhydrazine preferentially undergoes Michael addition to the conjugated double bond of the enaminodiketone, leading to 4-aroyl-5-arylpyrazole formation.

- In aprotic solvents such as toluene, the secondary amine attacks the carbonyl group or the conjugated double bond, favoring the 4-aroyl-3-arylpyrazole regioisomer.

- Bulky substituents on hydrazine restrict approach and favor exclusive formation of the 4-aroyl-5-arylpyrazole isomer.

Practical Preparation Notes

- Stock solutions of this compound are typically prepared in DMSO at concentrations such as 10 mM.

- Solubility can be enhanced by mild heating (37°C) and sonication.

- Solutions should be aliquoted to avoid repeated freeze-thaw cycles, with storage recommendations at -80°C for up to 6 months or -20°C for 1 month.

Summary Table: Preparation Methods and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Enaminodiketone synthesis | Dibenzoylmethane + DMFDMA, 105°C, 12 h | High yield (48–98%) enaminodiketone precursor |

| Pyrazole formation | Enaminodiketone + methylhydrazine, EtOH or toluene | Regioselective pyrazole derivatives |

| Solvent effect | EtOH favors 4-aroyl-5-aryl; toluene favors 4-aroyl-3-aryl | Control of regioisomer ratio by solvent choice |

| Purification | Silica gel chromatography | Isolation of target pyrazole |

| Stock solution preparation | DMSO, mild heating, sonication | Stable solutions for research use |

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-1-methylpyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst and a boronic acid derivative.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Applications De Recherche Scientifique

4-(4-Bromophenyl)-1-methylpyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs and their structural differences are summarized below:

Table 1: Structural Analogs of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine

Key Observations :

Physicochemical Properties

Table 2: Spectral and Electronic Properties

Activité Biologique

4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a pyrazole derivative characterized by its unique bromine substitution, which significantly influences its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. Its molecular formula is C₁₀H₁₀BrN₃, with a molecular weight of 252.11 g/mol. The structure includes a pyrazole ring substituted with a bromophenyl group at the fourth position and a methyl group at the first position.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR, and elemental analysis are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown promising activity against Gram-positive bacteria, including Enterococcus faecium, which is known for its biofilm-associated infections. The compound has been used to synthesize N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which also demonstrated antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are known to exhibit inhibitory activity against key oncogenic pathways, including BRAF(V600E), EGFR, and Aurora-A kinase . Notably, compounds containing bromine and chlorine substituents have shown enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, suggesting their potential as adjunct therapies in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the bromine substituent enhances its reactivity and binding affinity to biological targets compared to similar compounds lacking halogen substitutions. This highlights the critical role that substituents play in modulating the pharmacological profiles of pyrazole derivatives.

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-(4-Chlorophenyl)-1-methylpyrazol-5-amine | Similar structure but contains chlorine instead of bromine | Potentially different biological activity due to chlorine substitution |

| 4-(Phenyl)-1-methylpyrazol-5-amine | Lacks halogen substitution | May exhibit different reactivity profiles |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Contains a carboxylic acid group | Different functional properties related to acidity |

Case Studies

Several case studies have illustrated the effectiveness of this compound in combating microbial infections and cancer cell proliferation:

- Antimicrobial Efficacy : A study reported that synthesized derivatives based on this compound showed significant inhibition against various bacterial strains, reinforcing its potential as a lead compound for developing new antimicrobial agents .

- Cancer Treatment Synergy : In vitro studies demonstrated that combining this compound with doxorubicin led to enhanced cytotoxic effects in resistant breast cancer cell lines, suggesting a promising avenue for overcoming drug resistance .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, microwave-assisted synthesis (e.g., 80–120°C, DMF as solvent) can reduce reaction time and improve yield compared to traditional reflux methods . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitoring by TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and aromatic proton environments (e.g., bromophenyl protons at δ 7.3–7.5 ppm) .

- X-Ray Crystallography : Resolve molecular geometry and confirm bond angles (e.g., dihedral angles between pyrazole and bromophenyl rings ~15–25°) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 280.17) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Methodological Answer : Use standardized assays:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus to determine MIC values .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or carbonic anhydrases, using controls like staurosporine or acetazolamide .

Advanced Research Questions

Q. What computational strategies elucidate the mechanistic role of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like GPCRs or tubulin (docking scores < -8 kcal/mol suggest strong affinity) .

- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability (RMSD < 2 Å indicates stable binding) .

- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Replication : Validate conflicting results (e.g., IC variability) using identical cell lines and assay conditions .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites contribute to observed discrepancies .

- Orthogonal Assays : Confirm antifungal activity via both microdilution and time-kill kinetics to rule out false positives .

Q. What advanced synthetic routes enable functionalization of the pyrazole core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura to introduce aryl groups at the 4-position (Pd(PPh), KCO, DME/HO) .

- Mannich Reactions : Introduce amine substituents using formaldehyde and secondary amines (e.g., morpholine) in ethanol under reflux .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties for enhanced solubility .

Q. How can computational reaction path analysis improve the design of derivatives with enhanced selectivity?

- Methodological Answer :

- DFT Calculations : Gaussian 09 to map transition states and identify rate-limiting steps (e.g., ΔG‡ < 25 kcal/mol for feasible reactions) .

- Retrosynthetic Planning : Synthia or ChemAxon to prioritize routes with minimal protecting groups and high atom economy (>70%) .

- Machine Learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions .

Q. What strategies mitigate interference from bromine atoms in spectroscopic or reactivity studies?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled analogs to distinguish bromine-induced splitting in NMR .

- Competitive Binding Assays : Use bromine-free analogs (e.g., 4-phenyl derivatives) as controls in biological studies .

- X-Ray Absorption Spectroscopy : Analyze Br K-edge to study electronic effects on neighboring functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.